(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol
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Overview
Description
The compound “(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol” is a complex organic molecule that features a purine base attached to a modified sugar moiety. This type of compound is often found in nucleoside analogs, which are used in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such compounds typically involves the following steps:
Formation of the Purine Base: The purine base, 2,6-diaminopurine, can be synthesized through a series of reactions starting from simpler precursors like guanine or adenine.
Attachment to the Sugar Moiety: The purine base is then attached to a sugar moiety, such as a ribose or deoxyribose derivative. This step often involves glycosylation reactions.
Modification of the Sugar Moiety: The sugar moiety is further modified to introduce functional groups like hydroxymethyl and methoxyethoxy. This can be achieved through selective protection and deprotection steps, followed by functional group transformations.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques like chromatography and crystallization are used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base or the sugar moiety, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, such compounds are used as building blocks for the synthesis of more complex molecules. They serve as intermediates in the preparation of nucleoside analogs and other bioactive compounds.
Biology
In biology, these compounds are studied for their interactions with enzymes and nucleic acids. They can act as inhibitors or substrates for various biological processes.
Medicine
In medicine, nucleoside analogs are used as antiviral and anticancer agents. They interfere with the replication of viral DNA or the proliferation of cancer cells.
Industry
In industry, these compounds are used in the production of pharmaceuticals and as research tools in drug development.
Mechanism of Action
The mechanism of action of such compounds often involves their incorporation into DNA or RNA, where they interfere with normal nucleic acid function. They can inhibit enzymes like DNA polymerase or reverse transcriptase, leading to the termination of DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral drug.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
The uniqueness of the compound “(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol” lies in its specific structural modifications, which may confer unique biological activity or pharmacokinetic properties compared to other nucleoside analogs.
Properties
Molecular Formula |
C13H20N6O5 |
---|---|
Molecular Weight |
340.34 g/mol |
IUPAC Name |
(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol |
InChI |
InChI=1S/C13H20N6O5/c1-22-2-3-23-9-8(21)6(4-20)24-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8?,9+,12-/m1/s1 |
InChI Key |
ZPWSGIIALWUBNX-WURNFRPNSA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)N)N |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Origin of Product |
United States |
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